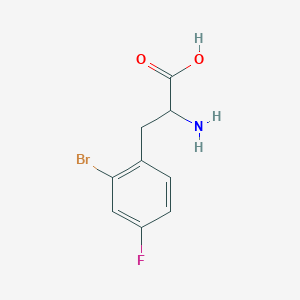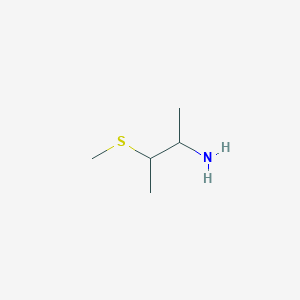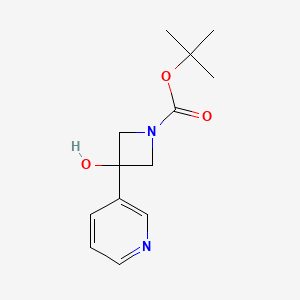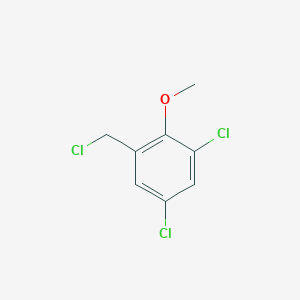![molecular formula C7H10FNO4S B13554904 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)
2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H10FNO4S It is known for its unique structure, which includes a cyano group, an oxolane ring, and a sulfonyl fluoride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride typically involves the reaction of 3-cyanooxolane with ethane-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the oxolane ring can be oxidized to a lactone.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid and fluoride ion.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or acetonitrile, at moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen gas with a palladium catalyst (for reduction) or potassium permanganate (for oxidation) are commonly used.
Hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid are used to facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while hydrolysis would produce a sulfonic acid and fluoride ion.
科学研究应用
2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting enzymes or receptors that interact with sulfonyl fluoride groups.
Biological Studies: It is used in the study of enzyme inhibition, as sulfonyl fluorides are known to form covalent bonds with serine residues in enzymes, making them useful tools for probing enzyme mechanisms.
Industrial Applications: The compound is used in the development of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride involves its interaction with biological molecules, particularly enzymes. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues, such as serine or cysteine, in the active sites of enzymes. This covalent modification can inhibit the enzyme’s activity, making the compound a potent inhibitor. The cyano group and oxolane ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
相似化合物的比较
Similar Compounds
- 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride
- 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl bromide
- 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl iodide
Uniqueness
2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which is more reactive compared to its chloride, bromide, and iodide counterparts. This increased reactivity makes it a more potent inhibitor of enzymes and a more versatile intermediate in organic synthesis. Additionally, the combination of the cyano group and oxolane ring provides unique chemical properties that can be exploited in various applications.
属性
分子式 |
C7H10FNO4S |
|---|---|
分子量 |
223.22 g/mol |
IUPAC 名称 |
2-(3-cyanooxolan-3-yl)oxyethanesulfonyl fluoride |
InChI |
InChI=1S/C7H10FNO4S/c8-14(10,11)4-3-13-7(5-9)1-2-12-6-7/h1-4,6H2 |
InChI 键 |
NKQFJYKHRFYOSY-UHFFFAOYSA-N |
规范 SMILES |
C1COCC1(C#N)OCCS(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13554865.png)
![1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13554872.png)
![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)






